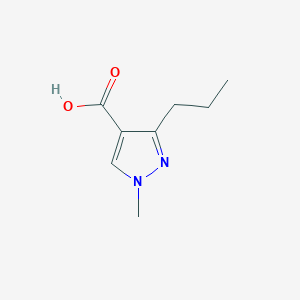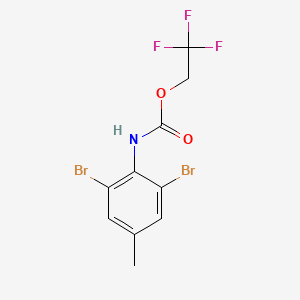
2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate is a chemical compound with the molecular formula C10H8Br2F3NO2 and a molecular weight of 390.98 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate typically involves the reaction of 2,6-dibromo-4-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and the dibromo-methylphenyl moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate: This compound is similar but has only one bromine atom instead of two.
2,2,2-Trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate: This compound has a fluorine atom instead of bromine.
Uniqueness
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct properties, such as increased lipophilicity and stability .
Propiedades
Fórmula molecular |
C10H8Br2F3NO2 |
|---|---|
Peso molecular |
390.98 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H8Br2F3NO2/c1-5-2-6(11)8(7(12)3-5)16-9(17)18-4-10(13,14)15/h2-3H,4H2,1H3,(H,16,17) |
Clave InChI |
CCOQBRSUIKMOND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)NC(=O)OCC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



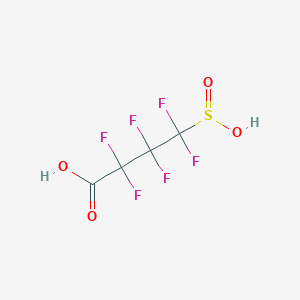

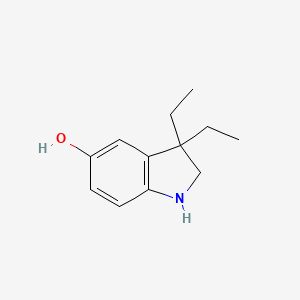
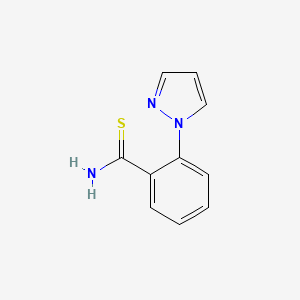
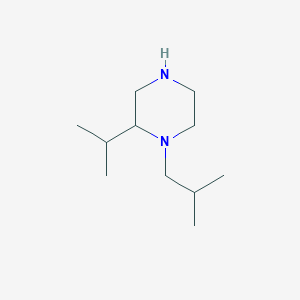
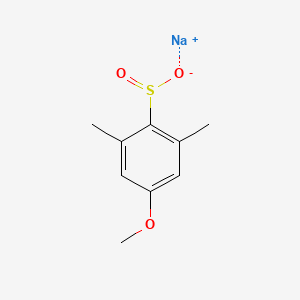
![3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13155641.png)
![1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155644.png)
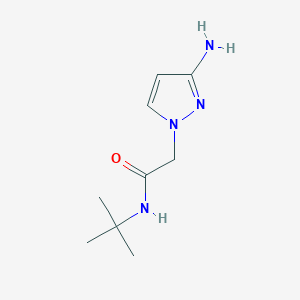
![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
![Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13155671.png)
